molecular formula C6H12ClNO B1305549 N-(sec-butyl)-2-chloroacetamide CAS No. 32322-73-9

N-(sec-butyl)-2-chloroacetamide

Cat. No. B1305549
CAS RN: 32322-73-9
M. Wt: 149.62 g/mol
InChI Key: NQOKLKIMNNTVAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted acetamides involves the reaction of aniline derivatives with acylating agents. In the case of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide, the synthesis was achieved through the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was synthesized and characterized by various spectroscopic methods, indicating that these types of reactions are quite common for producing acetamide derivatives .

Molecular Structure Analysis

The molecular structures of these compounds are determined using various spectroscopic techniques and X-ray diffraction analysis. For instance, the crystal structure of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was elucidated using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction, revealing a monoclinic space group . The 2-Chloro-N-(2,4-dinitrophenyl) acetamide also crystallizes in a monoclinic space group and displays intramolecular hydrogen bonding, which is a common feature in acetamides that influences their molecular conformation .

Chemical Reactions Analysis

The presence of the acetamide group in these compounds suggests they could participate in various chemical reactions, such as nucleophilic substitution or deprotonation. The study on 2-Chloro-N-(2,4-dinitrophenyl) acetamide indicates that deprotonation occurs in polar solvents, which is supported by time-dependent DFT calculations . This reactivity is influenced by the electronic properties of the substituents on the phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides are influenced by their molecular structure. The crystal packing in these compounds is often stabilized by intermolecular interactions, such as hydrogen bonding and C–H⋯O interactions . The optical properties, such as solvatochromic effects, are also notable and are investigated using UV–vis spectrophotometry, revealing how solvent polarity affects the behavior of these compounds . The effect of substituents on the crystal structures of related compounds, such as N-(substitutedphenyl)-2,2,2-trichloroacetamides, has been analyzed, showing that electron-withdrawing or electron-donating groups can significantly affect bond distances and angles .

properties

IUPAC Name

N-butan-2-yl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-3-5(2)8-6(9)4-7/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOKLKIMNNTVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389711
Record name N-(sec-butyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-chloroacetamide

CAS RN

32322-73-9
Record name N-(sec-butyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32322-73-9
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